molecular formula C27H14N2 B14480284 9,9'-Spirobi[9H-fluorene]-2,2'-dicarbonitrile CAS No. 67665-48-9

9,9'-Spirobi[9H-fluorene]-2,2'-dicarbonitrile

Cat. No.: B14480284
CAS No.: 67665-48-9
M. Wt: 366.4 g/mol
InChI Key: NHZRBALYYIBTCY-UHFFFAOYSA-N
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Description

9,9’-Spirobi[9H-fluorene]-2,2’-dicarbonitrile is a polycyclic aromatic compound characterized by its unique spiro structure, where two fluorene units are connected through a single spiro carbon atom. This compound is known for its high thermal stability, excellent chemical resistance, and unique electronic properties, making it a valuable material in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9’-Spirobi[9H-fluorene]-2,2’-dicarbonitrile typically involves the reaction of fluorenone with a suitable nitrile source under specific conditions. One common method involves the use of a Grignard reagent prepared from fluorenone, followed by a dehydrative ring closure in the presence of acetic acid . Another approach involves oxidative polymerization or Friedel-Crafts polymerization using an inexpensive FeCl3 mediator .

Industrial Production Methods

Industrial production of 9,9’-Spirobi[9H-fluorene]-2,2’-dicarbonitrile often employs large-scale oxidative polymerization techniques to ensure high yield and purity. The use of robust catalysts and optimized reaction conditions allows for efficient production, making the compound readily available for various applications .

Chemical Reactions Analysis

Types of Reactions

9,9’-Spirobi[9H-fluorene]-2,2’-dicarbonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted and functionalized derivatives of 9,9’-Spirobi[9H-fluorene]-2,2’-dicarbonitrile, which exhibit unique electronic and photophysical properties .

Mechanism of Action

The mechanism of action of 9,9’-Spirobi[9H-fluorene]-2,2’-dicarbonitrile involves its interaction with various molecular targets and pathways. The compound’s unique spiro structure allows for efficient charge transport and light absorption, making it an effective material in electronic and photonic applications. Its high thermal stability and chemical resistance further enhance its performance in various environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,9’-Spirobi[9H-fluorene]-2,2’-dicarbonitrile stands out due to its unique spiro structure, which provides enhanced thermal stability, chemical resistance, and electronic properties. These characteristics make it a versatile material for various scientific and industrial applications .

Properties

CAS No.

67665-48-9

Molecular Formula

C27H14N2

Molecular Weight

366.4 g/mol

IUPAC Name

9,9'-spirobi[fluorene]-2,2'-dicarbonitrile

InChI

InChI=1S/C27H14N2/c28-15-17-9-11-21-19-5-1-3-7-23(19)27(25(21)13-17)24-8-4-2-6-20(24)22-12-10-18(16-29)14-26(22)27/h1-14H

InChI Key

NHZRBALYYIBTCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=C4C=C(C=C6)C#N)C=C(C=C3)C#N

Origin of Product

United States

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